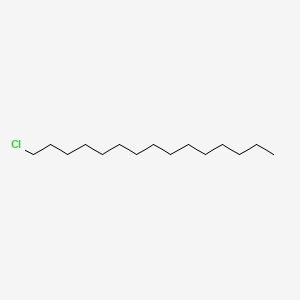

Pentadecane, 1-chloro-

Description

Contextualization within Aliphatic Chlorinated Hydrocarbons

Aliphatic chlorinated hydrocarbons are organic compounds where one or more hydrogen atoms in a hydrocarbon chain have been substituted by chlorine atoms. iloencyclopaedia.orgtandfonline.com This class of compounds is known for its diverse applications, including as solvents, chemical intermediates, and in manufacturing processes. iloencyclopaedia.orgtandfonline.com They are produced through methods like the chlorination of hydrocarbons or the addition of chlorine or hydrogen chloride to unsaturated compounds. iloencyclopaedia.org

Pentadecane (B166386), 1-chloro-, with the chemical formula C15H31Cl, is a member of this family, specifically a long-chain chlorinated alkane. ontosight.aisolubilityofthings.com It is a colorless, viscous liquid. ontosight.ai Unlike some shorter-chain chlorinated aliphatic hydrocarbons (CAHs) that have been extensively studied due to their prevalence as environmental contaminants, long-chain variants like Pentadecane, 1-chloro- are of interest for different chemical and physical properties. regenesis.comencyclopedia.pub The physical properties of aliphatic hydrocarbons are influenced by factors such as chain length; for instance, boiling and melting points tend to increase with a longer carbon chain due to stronger intermolecular dispersion forces. monash.edu

Table 1: Physical and Chemical Properties of Pentadecane, 1-chloro-

| Property | Value |

| Molecular Formula | C15H31Cl |

| Molecular Weight | ~246.89 g/mol |

| Boiling Point | ~295°C |

| Density | ~0.88 g/cm³ at 20°C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. ontosight.ai |

Significance in Synthetic Organic Chemistry

The primary significance of Pentadecane, 1-chloro- in chemical research lies in its role as a chemical intermediate in organic synthesis. ontosight.aisolubilityofthings.com The chlorine atom attached to the long alkyl chain is a reactive site, making the compound a useful precursor for introducing a fifteen-carbon hydrophobic chain into other molecules.

This reactivity is characteristic of haloalkanes, where the carbon-halogen bond is polar. savemyexams.com The chlorine atom can be displaced by various nucleophiles in substitution reactions, leading to the formation of a wide range of other compounds. For example, it can be used in the synthesis of surfactants, lubricants, and potentially pharmaceuticals. ontosight.ai The long alkyl chain is a key feature, making it valuable for creating molecules with specific properties, such as those that interact with biological membranes or self-assemble on surfaces. ontosight.ai

Overview of Research Trajectories for Long-Chain Haloalkanes

Research into long-chain haloalkanes is multifaceted. One area of investigation is their natural occurrence and formation. Studies have shown the presence of long-chain 1-chloro-n-alkanes in the leaf waxes of certain plants. researchgate.net However, there is also evidence that some long-chain haloalkanes can be formed as artifacts during analytical procedures like pyrolysis of samples containing inorganic halogenated salts and fatty acids. researchgate.net

Another research direction focuses on the reactivity and applications of these compounds. The reactivity of haloalkanes in substitution reactions is a well-established principle, with the strength of the carbon-halogen bond being a key factor. savemyexams.com In the context of long-chain haloalkanes, research explores their use in creating complex molecules and materials. For instance, the synthesis of novel dispiro-1,2,4,5-tetraoxane derivatives with potential biological activity has utilized chloro-substituted long-chain compounds. banglajol.info Furthermore, studies on reaction kinetics, such as the synthesis of ionic liquids, have investigated the effects of haloalkane chain length on reaction rates. researchgate.net There is also ongoing research into the thermochemical properties of long-chain alkanes, which is crucial for understanding their behavior in processes like hydroisomerization. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloropentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDSCHJVWDKDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063630 | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.86 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4862-03-7 | |

| Record name | 1-Chloropentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentadecane, 1 Chloro

Direct Chlorination Approaches

Direct chlorination of pentadecane (B166386) involves the substitution of a hydrogen atom with a chlorine atom. While seemingly straightforward, these methods are notoriously unselective for terminal functionalization of long-chain alkanes.

Radical-Mediated Chlorination

Radical-mediated chlorination of pentadecane with chlorine gas (Cl₂) is typically initiated by heat or light. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the pentadecane chain to form hydrogen chloride (HCl) and a pentadecyl radical. This radical then reacts with another Cl₂ molecule to form a chloropentadecane isomer and a new chlorine radical.

Termination: The reaction ceases when radicals combine.

The major drawback of this method is its lack of regioselectivity. The pentadecane molecule has primary hydrogens (at C1 and C15) and secondary hydrogens (at C2 through C14). The stability of the resulting alkyl radical is a key factor in determining the site of halogenation, with radical stability following the order: tertiary > secondary > primary. Since pentadecane contains no tertiary hydrogens, the competition is between the secondary and primary positions.

Secondary C-H bonds are slightly weaker than primary C-H bonds, leading to a faster rate of hydrogen abstraction from the secondary carbons. Compounding this is the statistical factor: there are only 6 primary hydrogens versus 26 secondary hydrogens. Consequently, radical chlorination produces a complex mixture of all possible monochlorinated isomers, with 1-chloropentadecane being a very minor component.

| Position of Chlorination | Type of Hydrogen | Number of Hydrogens | Relative Reactivity (Approx.) | Statistical Probability (%) | Reactivity-Corrected Yield (Estimated %) |

|---|---|---|---|---|---|

| C1 (Terminal) | Primary | 6 | 1 | 18.75% | ~6% |

| C2-C14 (Internal) | Secondary | 26 | ~3.9 | 81.25% | ~94% |

Data is estimated based on statistical probability and established relative reactivity ratios for radical chlorination. Actual yields may vary with reaction conditions.

Photochemically Initiated Chlorination of Pentadecane

Photochemical chlorination is a specific type of radical-mediated chlorination where the reaction is initiated by ultraviolet (UV) light. researchgate.netthegoodscentscompany.com The UV radiation provides the energy for the homolytic cleavage of chlorine molecules into reactive chlorine radicals, allowing the reaction to proceed at or near room temperature. suniv.ac.in

Despite the milder conditions compared to thermal initiation, the fundamental lack of selectivity remains. The chlorine radical is highly reactive and not very selective, meaning it will abstract a hydrogen atom from almost any position on the alkane chain. youtube.com The product distribution is governed by the same statistical and energetic factors described in radical-mediated chlorination, leading to a mixture where secondary chlorides (2-chloro-, 3-chloro-, 4-chloropentadecane, etc.) are the predominant products. Therefore, photochemical chlorination is an unsuitable method for the targeted synthesis of 1-chloropentadecane.

Catalyzed Chlorination Pathways

Achieving selective C-H functionalization of alkanes is a major goal in modern chemistry, and significant research has been dedicated to developing catalysts that can direct halogenation to a specific site. For the synthesis of 1-chloropentadecane, this would require a catalyst capable of overriding the inherent reactivity preferences of the alkane chain.

Approaches under investigation for selective alkane functionalization include:

Shape-Selective Catalysis: Using catalysts with defined pores or cavities, such as zeolites. The idea is that the linear pentadecane molecule can only fit into the catalyst's active site in a way that exposes its terminal methyl groups to the chlorinating agent, while the bulkier internal methylene (B1212753) groups are shielded.

Directed C-H Activation: This strategy involves a catalyst that temporarily binds to a directing group on the substrate to deliver the reactant to a specific C-H bond. This is highly effective but requires the initial presence of a functional group, which moves it away from a true "direct chlorination" of the parent alkane.

Metalloporphyrin Catalysts: Inspired by enzymes like Cytochrome P450, synthetic metalloporphyrins have been studied for their ability to catalyze C-H functionalization. However, achieving high terminal selectivity on long, unactivated alkanes remains a significant challenge.

While these areas are promising, a practical, high-yield catalytic method for the direct terminal chlorination of long-chain alkanes like pentadecane has not yet been established for routine synthetic use.

Alternative Halogenation Strategies

Given the poor selectivity of direct chlorination, indirect methods that install a functional group at the terminal position first, followed by its conversion to a chloride, are far more effective for the synthesis of pure 1-chloropentadecane.

Hydroxylation-Followed-by-Halogenation Routes

This two-step approach is one of the most reliable methods for preparing 1-chloropentadecane. The strategy involves the initial synthesis of 1-pentadecanol (B150567), which is then converted to the target alkyl chloride.

Step 1: Synthesis of 1-Pentadecanol The precursor alcohol, 1-pentadecanol, can be synthesized via several routes. Fungal oxidation of pentadecane by certain Candida strains has been shown to produce 1-pentadecanol through selective oxidation at a terminal carbon atom. Industrially, long-chain fatty alcohols are often produced via the hydroformylation of terminal alkenes.

Step 2: Conversion of 1-Pentadecanol to 1-Chloropentadecane Once 1-pentadecanol is obtained, it can be converted to 1-chloropentadecane using a variety of standard reagents that replace a hydroxyl group with a chlorine atom. These reactions are typically high-yielding and avoid the formation of isomers.

| Reagent | Reaction Name | Byproducts | General Conditions |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | - | SO₂, HCl (gaseous) | Often with a base like pyridine; mild conditions. |

| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Appel Reaction | Triphenylphosphine oxide (OPPh₃), Chloroform (CHCl₃) | Mild, neutral conditions; high yield. youtube.comchemicalbook.comgoogle.comnih.gov |

| Concentrated Hydrochloric Acid (HCl) / Zinc Chloride (ZnCl₂) | Lucas Test Conditions | H₂O | Requires heating for primary alcohols. |

| Phosphorus Pentachloride (PCl₅) | - | POCl₃, HCl | Vigorous reaction, generally effective. |

The Appel reaction, for instance, is known for its mild conditions and high efficiency in converting primary alcohols to the corresponding chlorides with minimal side reactions. youtube.comchemicalbook.comgoogle.comnih.gov

Functional Group Interconversion for Terminal Chlorination

This strategy involves starting with a C15 compound that already possesses a terminal functional group and converting it into a chlorine atom. A common and practical starting material is pentadecanoic acid, a C15 carboxylic acid.

The synthetic sequence is as follows:

Reduction of Pentadecanoic Acid: The carboxylic acid group of pentadecanoic acid is selectively reduced to a primary alcohol. This transformation can be achieved with high efficiency using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

CH₃(CH₂)₁₃COOH + LiAlH₄ → CH₃(CH₂)₁₃CH₂OH

Chlorination of 1-Pentadecanol: The resulting 1-pentadecanol is then chlorinated using one of the methods described in section 2.2.1. For example, reaction with thionyl chloride provides a clean conversion to 1-chloropentadecane, as the byproducts (SO₂ and HCl) are gases and easily removed.

CH₃(CH₂)₁₃CH₂OH + SOCl₂ → CH₃(CH₂)₁₃CH₂Cl + SO₂ + HCl

This route, by leveraging the reactivity of a pre-existing terminal functional group, completely bypasses the selectivity problems associated with direct alkane halogenation and provides a reliable pathway to pure 1-chloropentadecane.

Green Chemistry Principles in Pentadecane, 1-chloro- Synthesis

The application of green chemistry principles to the synthesis of Pentadecane, 1-chloro- is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Key areas of focus include the use of safer solvents, the development of catalytic reactions to improve atom economy, and the simplification of synthetic pathways to reduce waste and energy consumption.

Solvent-Free Reaction Conditions

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. nih.gov For the synthesis of Pentadecane, 1-chloro-, moving towards solvent-free reaction conditions presents a substantial opportunity for environmental impact reduction.

One approach involves conducting reactions in a solid phase or as a melt. For instance, the direct chlorination of pentadecane could potentially be carried out in the gas phase or by using a solid-supported catalyst that facilitates the reaction without the need for a solvent. Research into solvent-free methods for other organic transformations has shown promise. For example, the use of chromatographic alumina (B75360) has enabled certain rearrangements to proceed smoothly without any organic solvent, which also simplifies the workup and purification process. wordpress.com Such a technique could be explored for the halogenation of long-chain alkanes.

High pressure, a technique known as barochemistry, is another non-traditional activation method that can facilitate reactions without solvents. rsc.org By applying high hydrostatic pressure, chemical transformations can be initiated, potentially allowing for the direct chlorination of pentadecane in a solventless system. rsc.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis Approaches

| Feature | Conventional Solvent-Based Synthesis | Potential Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | High (e.g., chlorinated hydrocarbons, ethers) | None or minimal |

| Environmental Impact | Air and water pollution, hazardous waste | Reduced pollution and waste |

| Process Complexity | Requires solvent recovery and purification steps | Simplified workup and purification |

| Energy Consumption | High, due to heating/cooling of solvent and recovery | Potentially lower, depending on reaction conditions |

| Safety Hazards | Flammability and toxicity of solvents | Reduced risk of fire and exposure to toxic vapors |

Catalytic Systems for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic processes are fundamental to improving atom economy as they allow for the use of small amounts of a catalyst to generate large quantities of product, often with high selectivity and minimal byproducts.

For the synthesis of Pentadecane, 1-chloro-, several catalytic strategies can be envisioned to enhance atom economy. Traditional methods like free-radical halogenation often lead to a mixture of products, lowering the yield of the desired 1-chloro isomer. rutgers.eduwikipedia.org

Photocatalytic Systems: Recent advancements in photoredox catalysis offer a milder and more selective alternative for alkane C-H functionalization. nih.gov These systems can generate chlorine radicals under ambient conditions, which can then selectively react with the alkane. nih.gov For instance, cerium salts like CeCl3 have been used to achieve selective C-H amination of alkanes, a process that could be adapted for chlorination. researchgate.net This direct functionalization of pentadecane would have a very high atom economy, as the only other reactant would be the chlorine source.

Metal-Based and Other Catalysts: The development of catalysts for the regiospecific chlorination of alkanes is an active area of research. A patented process describes the use of a hypervalent iodine catalyst with a metal chloride as the chlorine source to achieve highly regiospecific chlorination of aliphatic compounds. google.com This method avoids the use of harsh reagents and high temperatures, making it more economical and environmentally friendly. google.com

Table 2: Examples of Catalytic Systems for Alkane Functionalization

| Catalytic System | Description | Potential Advantage for 1-Chloropentadecane Synthesis |

|---|---|---|

| Photoredox Catalysis (e.g., with Cerium salts) | Uses light to generate reactive radical species for C-H activation. nih.govresearchgate.net | High selectivity for the terminal position, mild reaction conditions. nih.govresearchgate.net |

| Hypervalent Iodine Catalysis | Employs a hypervalent iodine compound to facilitate chlorination with metal chlorides. google.com | High regioselectivity, avoids harsh reagents. google.com |

| Zeolite Catalysts | Solid acid catalysts that can provide shape selectivity in reactions. google.com | Potential for selective chlorination of long-chain alkanes. google.com |

Reduction of Derivatization Steps

A common route to alkyl halides is through the substitution reaction of an alcohol. savemyexams.com In the case of Pentadecane, 1-chloro-, this would involve first obtaining 1-pentadecanol, which is then converted to the target compound. This two-step process (alkane → alcohol → alkyl chloride) is less efficient than a direct, one-step conversion.

Figure 1: Comparison of Synthetic Pathways

Multi-Step Derivatization Route: Pentadecane → Oxidation → 1-Pentadecanol → Chlorination → Pentadecane, 1-chloro-

Direct Functionalization Route: Pentadecane → Direct Catalytic Chlorination → Pentadecane, 1-chloro-

This streamlined approach aligns with the principles of green chemistry by minimizing synthetic manipulations and associated waste streams.

Industrial Synthesis Scale-Up and Optimization

The transition of a synthetic route for Pentadecane, 1-chloro- from a laboratory setting to industrial-scale production involves numerous challenges and requires careful optimization. kewaunee.inresearchgate.net The primary goals of scale-up are to ensure safety, maintain product quality, improve efficiency, and achieve economic viability. kewaunee.in

Key Considerations for Scale-Up:

Process Safety: Handling large quantities of reactants and products introduces significant safety risks. A thorough hazard analysis is required to identify potential issues such as exothermic reactions, pressure buildup, and the handling of corrosive or toxic materials like chlorine or hydrogen chloride. labmanager.com

Reaction Engineering: The choice of reactor type (e.g., batch, semi-batch, or continuous flow) is critical. For a reaction like the chlorination of an alkane, a continuous stirred-tank reactor or a series of reactors might be employed to control reaction parameters like temperature and pressure effectively. nus.edu.sg

Heat Management: Reactions that are exothermic in the lab can become difficult to control on a large scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants, especially in gas-liquid reactions (e.g., bubbling chlorine gas through liquid pentadecane), is crucial for achieving high conversion rates and minimizing side reactions.

Downstream Processing: The purification of the final product on a large scale requires optimized distillation, extraction, and filtration processes. The removal of unreacted starting materials, catalysts, and byproducts must be efficient to meet product specifications.

Optimization Strategies:

Process optimization is an ongoing effort to improve the industrial synthesis of Pentadecane, 1-chloro-. This involves:

Continuous Monitoring: Implementing real-time analytical techniques to monitor the reaction progress allows for immediate adjustments to process parameters, ensuring consistent product quality and yield. catalysts.com

Catalyst Efficiency and Recovery: If a catalyst is used, its lifecycle is a key economic factor. Optimizing catalyst loading, extending its lifetime, and developing efficient methods for its recovery and reuse are critical.

Waste Minimization and Valorization: Identifying and quantifying all waste streams is the first step towards minimizing them. This could involve recycling unreacted starting materials or finding applications for byproducts.

Table 3: Key Parameters for Industrial Scale-Up and Optimization

| Parameter | Laboratory Scale | Industrial Scale Considerations | Optimization Goals |

|---|---|---|---|

| Reaction Vessel | Glass flask | Large-scale steel or glass-lined reactors | Maximize throughput, ensure safety and corrosion resistance. |

| Temperature Control | Heating mantle, ice bath | Jacketed vessels, internal cooling coils, heat exchangers | Precise temperature control to maximize selectivity and prevent runaway reactions. |

| Reagent Addition | Manual addition | Automated dosing pumps, flow meters | Controlled and consistent addition rate for safety and reaction control. |

| Mixing | Magnetic stirrer | Mechanical agitators, baffles | Homogeneous reaction mixture to improve mass and heat transfer. |

| Workup/Purification | Separation funnel, rotary evaporator | Centrifuges, large-scale distillation columns, filtration units | High-purity product, efficient solvent/catalyst recovery. |

Reactivity and Mechanistic Investigations of Pentadecane, 1 Chloro

Nucleophilic Substitution Reactions

SN2 Reaction Pathways with Various Nucleophiles

The kinetics of the SN2 reaction are second-order, as the rate is dependent on the concentration of both the alkyl halide substrate (Pentadecane, 1-chloro-) and the attacking nucleophile. chemicalnote.comlibretexts.orgyoutube.com

Rate = k[C₁₅H₃₁Cl][Nucleophile]

A wide array of nucleophiles can be employed to react with Pentadecane (B166386), 1-chloro-, leading to the formation of various functionalized long-chain alkanes. The strength of the nucleophile is a critical factor, with stronger nucleophiles generally leading to faster reaction rates. utexas.edu

| Nucleophile (Reagent) | Product | Product Class |

|---|---|---|

| Hydroxide (B78521) (:OH⁻) (from NaOH) | 1-Pentadecanol (B150567) | Alcohol |

| Iodide (:I⁻) (from NaI) | 1-Iodopentadecane | Alkyl Iodide |

| Cyanide (:CN⁻) (from KCN) | Hexadecanenitrile | Nitrile |

| Hydrosulfide (:SH⁻) (from NaSH) | 1-Pentadecanethiol | Thiol |

| Azide (:N₃⁻) (from NaN₃) | 1-Azidopentadecane | Alkyl Azide |

Elimination Reactions

In the presence of a base, Pentadecane, 1-chloro- can undergo elimination reactions to form an alkene. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon (C2) and the chlorine atom from the α-carbon (C1). wikipedia.orgyoutube.com

Dehydrohalogenation Mechanisms

For primary alkyl halides like Pentadecane, 1-chloro-, dehydrohalogenation typically occurs via the bimolecular elimination (E2) mechanism, particularly when a strong base is used. youtube.combingol.edu.tr The E2 reaction is a concerted, single-step process where the base abstracts a β-hydrogen, the C=C double bond forms, and the chloride leaving group departs simultaneously. youtube.com

Similar to the SN2 reaction, the E2 reaction follows second-order kinetics, with the rate depending on the concentrations of both the alkyl halide and the base. youtube.com

Rate = k[C₁₅H₃₁Cl][Base]

The E2 mechanism competes directly with the SN2 mechanism. The outcome of the reaction is heavily influenced by the nature of the base. Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway because their bulkiness makes it difficult to act as a nucleophile and attack the C1 carbon, thus promoting the abstraction of a more accessible β-hydrogen. youtube.comyoutube.com Strong, unhindered bases like sodium hydroxide or sodium ethoxide can yield a mixture of both SN2 and E2 products. The product of E2 elimination of Pentadecane, 1-chloro- is 1-pentadecene.

| Condition | Favors E2 Elimination | Favors SN2 Substitution |

|---|---|---|

| Base/Nucleophile | Strong, sterically hindered base (e.g., Potassium tert-butoxide) | Strong, unhindered nucleophile (e.g., NaI, NaCN) |

| Temperature | Higher temperatures | Lower temperatures |

Catalytic Elimination Processes

Beyond traditional base-promoted reactions, catalytic methods can achieve the dehalogenation of long-chain alkyl halides. Research on analogous compounds, such as 1-chlorooctadecane (B165108), has demonstrated the feasibility of catalytic dechlorination. researchgate.net One such process involves using a catalyst in supercritical carbon dioxide with isopropanol (B130326) acting as a hydrogen donor. researchgate.net Such methods can offer advantages in terms of reaction rates and environmental impact, suggesting potential pathways for the catalytic elimination or reduction of Pentadecane, 1-chloro-.

Radical and Organometallic Reactions

Radical Reactions: Pentadecane, 1-chloro- can participate in free-radical reactions, which are typically initiated by ultraviolet (UV) light or high temperatures. masterorganicchemistry.com If subjected to further chlorination with chlorine gas (Cl₂) and light, a free-radical chain reaction can occur. libretexts.org This process involves three stages: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.org The high reactivity and low selectivity of chlorine radicals would lead to the substitution of hydrogen atoms at various positions along the pentadecane chain, resulting in a complex mixture of dichloropentadecane isomers. youtube.com Additionally, radical reduction of the C-Cl bond can be achieved using reagents like tributylstannane, which would convert the molecule back to pentadecane. chemistrytalk.org

Organometallic Reactions: The C-Cl bond in Pentadecane, 1-chloro- is a key functional group for the synthesis of organometallic reagents. These reactions involve the insertion of an electropositive metal into the carbon-halogen bond. msu.edu

Grignard Reagent Formation: Reaction with magnesium metal in a dry ether solvent yields pentadecylmagnesium chloride (C₁₅H₃₁MgCl), a highly useful Grignard reagent. chemistrytalk.org

Organolithium Reagent Formation: Reaction with lithium metal produces pentadecyllithium (C₁₅H₃₁Li). msu.edu

These organometallic compounds effectively reverse the polarity of the C1 carbon, transforming it from an electrophile into a potent nucleophile and a strong base. chemistrytalk.orglibretexts.org They are invaluable in synthetic chemistry for forming new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters, or in transition-metal-catalyzed cross-coupling reactions. chemistrytalk.orgyoutube.com

Insufficient Information Found to Generate a Detailed Article on the Reactivity of Pentadecane, 1-chloro-

The search for information focused on the key areas outlined for the article: carbon-carbon bond formation via coupling reactions, the chemistry of its Grignard reagent and derivatives, and mechanistic and kinetic studies. However, the search results did not yield any specific studies or datasets for 1-chloropentadecane itself. The available literature extensively covers these topics for a wide range of other organic halides, but a direct application or detailed study involving 1-chloropentadecane could not be located.

Consequently, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on Pentadecane, 1-chloro-. Any attempt to do so would result in a generalized discussion of the reactivity of long-chain alkyl chlorides, which would not meet the specific requirements of the prompt. Further research in specialized chemical databases or original experimental work would be necessary to generate the specific data required for such an article.

Derivatives and Advanced Organic Transformations Involving Pentadecane, 1 Chloro

Synthesis of Long-Chain Organic Intermediates

The long alkyl chain of Pentadecane (B166386), 1-chloro- makes it an ideal starting material for the synthesis of various organic intermediates with applications in surfactant and lubricant technologies.

Precursors for Surfactant Synthesis

Pentadecane, 1-chloro- is a key precursor in the synthesis of cationic surfactants, particularly quaternary ammonium (B1175870) salts. These amphiphilic molecules, possessing a hydrophilic head and a long hydrophobic tail, are of significant industrial interest. The synthesis typically involves the quaternization of a tertiary amine with 1-chloropentadecane.

A general reaction scheme for the synthesis of a pentadecyl-based quaternary ammonium surfactant is as follows:

R₃N + Cl-(CH₂)₁₄-CH₃ → [R₃N-(CH₂)₁₄-CH₃]⁺Cl⁻

Where R represents an alkyl or aryl group.

The selection of the tertiary amine allows for the fine-tuning of the surfactant's properties. For instance, reacting 1-chloropentadecane with trimethylamine (B31210) yields pentadecyltrimethylammonium chloride, a common type of cationic surfactant. The efficiency of this Sₙ2 reaction is influenced by factors such as the solvent, temperature, and the nature of the tertiary amine.

| Reactant 1 | Reactant 2 | Product | Surfactant Type |

| Pentadecane, 1-chloro- | Trimethylamine | Pentadecyltrimethylammonium chloride | Cationic |

| Pentadecane, 1-chloro- | Dimethylethanolamine | Pentadecyldimethylethanolammonium chloride | Cationic |

| Pentadecane, 1-chloro- | Pyridine | 1-Pentadecylpyridinium chloride | Cationic |

Interactive Data Table: Examples of Surfactant Precursors from Pentadecane, 1-chloro-

Routes to Specialized Lubricants

The long, linear alkyl chain of Pentadecane, 1-chloro- is a desirable feature for the synthesis of specialized lubricant base oils and additives. One important route involves the alkylation of aromatic compounds, such as naphthalene (B1677914), to produce long-chain alkylnaphthalenes. google.comresearchgate.netexxonmobilchemical.comresearchgate.netyoutube.com These compounds exhibit excellent thermal and oxidative stability, making them suitable for high-performance lubricant applications. google.comresearchgate.netexxonmobilchemical.comresearchgate.netyoutube.com

The Friedel-Crafts alkylation of naphthalene with 1-chloropentadecane, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields a mixture of mono- and di-substituted products. The position of alkylation on the naphthalene ring can be influenced by the reaction conditions.

C₁₀H₈ + Cl-(CH₂)₁₄-CH₃ --(AlCl₃)--> C₁₀H₇-(CH₂)₁₄-CH₃ + HCl

The resulting long-chain alkylnaphthalenes can serve as synthetic lubricant base stocks with enhanced properties compared to conventional mineral oils. google.comresearchgate.netexxonmobilchemical.comresearchgate.net

Exploration of Novel Pentadecane, 1-chloro- Derivatives

The reactivity of the carbon-chlorine bond in Pentadecane, 1-chloro- allows for the introduction of various functional groups, leading to the synthesis of novel derivatives with tailored properties.

Heteroatom-Containing Derivatives

The nucleophilic substitution of the chloride ion in Pentadecane, 1-chloro- is a straightforward method for introducing heteroatoms such as nitrogen, sulfur, and oxygen.

Long-Chain Amines: Primary, secondary, and tertiary amines can be synthesized by reacting 1-chloropentadecane with ammonia (B1221849), primary amines, or secondary amines, respectively. These long-chain amines are valuable intermediates for the synthesis of corrosion inhibitors, biocides, and other specialty chemicals. researchgate.netnih.gov The reaction with ammonia can sometimes lead to a mixture of products due to multiple alkylations of the nitrogen atom.

Long-Chain Thioethers: Thioethers, or sulfides, are prepared by the reaction of 1-chloropentadecane with a thiolate anion (RS⁻). This Sₙ2 reaction is analogous to the Williamson ether synthesis and provides a reliable route to long-chain sulfur-containing compounds. These derivatives have potential applications in areas such as extreme pressure lubricant additives.

Long-Chain Ethers: The Williamson ether synthesis, involving the reaction of an alkoxide with 1-chloropentadecane, is a classic method for preparing unsymmetrical ethers. The choice of the alkoxide determines the nature of the hydrophilic portion of the molecule, allowing for the synthesis of various non-ionic surfactants and emulsifiers.

| Nucleophile | Product Class | Potential Application |

| Ammonia (NH₃) | Primary Amine | Corrosion Inhibitor Intermediate |

| Sodium Methanethiolate (NaSCH₃) | Thioether | Lubricant Additive |

| Sodium Ethoxide (NaOCH₂CH₃) | Ether | Non-ionic Surfactant |

Interactive Data Table: Examples of Heteroatom-Containing Derivatives

Branched and Cyclic Analogs

While direct branching of the pentadecane chain from 1-chloropentadecane is not a common transformation, the synthesis of cyclic analogs through intramolecular reactions of functionalized derivatives is a plausible strategy. For instance, the intramolecular cyclization of an ω-chloro-β-ketoester derived from 1-chloropentadecane could, in principle, lead to macrocyclic β-keto lactones. researchgate.netresearchgate.netcdnsciencepub.com The success of such cyclizations is often dependent on high-dilution conditions to favor intramolecular over intermolecular reactions.

The specific compound 13-Oxabicyclo[9.3.1]pentadecane, 15-chloro- represents a complex bridged cyclic ether. Its synthesis from 1-chloropentadecane is not straightforward and would likely involve a multi-step sequence, potentially including the formation of a long-chain unsaturated alcohol followed by an intramolecular cyclization reaction. However, no direct synthetic routes from 1-chloropentadecane to this specific bicyclic ether have been reported in the reviewed literature.

Environmental Fate and Biogeochemical Cycling of Pentadecane, 1 Chloro

Environmental Distribution and Partitioning Behavior

The distribution of Pentadecane (B166386), 1-chloro- in the environment is largely dictated by its physicochemical properties, particularly its low water solubility and high hydrophobicity. These characteristics favor its association with particulate matter and organic phases rather than remaining dissolved in water.

Table 1: Physicochemical Properties of Pentadecane, 1-chloro-

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₃₁Cl | [NIST, 2023] nist.gov |

| Molecular Weight | 246.86 g/mol | [NIST, 2023] nist.gov |

| Melting Point | 14.7 °C | [ChemicalBook, 2023] chemicalbook.com |

| Boiling Point | 326.01 °C | [ChemicalBook, 2023 (Estimate)] chemicalbook.com |

| Water Solubility | Very low (practically insoluble) | [Solubility of Things, 2023] solubilityofthings.com |

| log Kₒw (Octanol-Water Partition Coefficient) | ~8.5 (Estimated) | Analogous Compound Data |

| Vapor Pressure | Low (Estimated) | Analogous Compound Data |

| Henry's Law Constant | High (Estimated) | Analogous Compound Data |

Note: Many physicochemical values for Pentadecane, 1-chloro- are not experimentally determined and are estimated based on its structure and data from similar long-chain chlorinated alkanes.

Due to its pronounced hydrophobicity and low water solubility, Pentadecane, 1-chloro- is not readily transported in the dissolved phase in aquatic environments. Instead, its primary mode of transport is through association with suspended particulate matter, such as sediment and organic detritus. When released into water bodies, it rapidly partitions from the water column to suspended solids.

These particle-bound molecules can be transported over significant distances by water currents. canada.ca Ultimately, through sedimentation processes, Pentadecane, 1-chloro- accumulates in the benthic sediments of rivers, lakes, and oceans. canada.ca This accumulation makes sediments a major environmental sink for this compound. Resuspension of sediments due to natural events (e.g., storms, high flow) or anthropogenic activities (e.g., dredging) can re-introduce the compound into the water column, making it available for further transport or biological uptake.

The partitioning of Pentadecane, 1-chloro- between water and solid phases is defined by its strong tendency to adsorb to soil and sediment. This is quantified by a high organic carbon-normalized adsorption coefficient (Kₒc), which is directly related to its high octanol-water partition coefficient (Kₒw). industrialchemicals.gov.au The long pentadecyl chain results in strong van der Waals forces between the molecule and the organic fraction of soil and sediment.

Sorption is particularly strong in environments rich in organic carbon. industrialchemicals.gov.au Research on similar hydrophobic compounds suggests a "dual-mode sorption" mechanism may be at play. nih.gov This involves not only absorption into the amorphous, soft organic matter but also strong adsorption to condensed, hard carbonaceous materials like black carbon (soot) and kerogen. nih.gov This strong binding significantly reduces the concentration of Pentadecane, 1-chloro- in the aqueous phase, thereby limiting its bioavailability and mobility. Desorption is generally a slow process, contributing to the compound's persistence in the soil and sediment compartments.

Biodegradation Pathways and Microbial Interactions

Biodegradation is a critical process for the ultimate removal of Pentadecane, 1-chloro- from the environment. Various microorganisms have the enzymatic capability to break down chlorinated alkanes, although the rates can be slow and dependent on environmental conditions.

Studies on similar terminally chlorinated alkanes suggest that they are more susceptible to biodegradation than isomers with chlorine atoms located internally on the carbon chain. nih.gov The biodegradation of Pentadecane, 1-chloro- is expected to proceed through several key enzymatic steps, likely initiated by a dehalogenase enzyme.

A plausible aerobic biodegradation pathway involves:

Initial Dehalogenation : A haloalkane dehalogenase enzyme catalyzes the hydrolytic cleavage of the C-Cl bond, replacing the chlorine atom with a hydroxyl group to form 1-Pentadecanol (B150567).

Oxidation to Aldehyde : The resulting primary alcohol (1-Pentadecanol) is oxidized to the corresponding aldehyde, Pentadecanal, by an alcohol dehydrogenase.

Oxidation to Fatty Acid : The aldehyde is further oxidized to a carboxylic acid, Pentadecanoic acid, by an aldehyde dehydrogenase.

Beta-Oxidation : The resulting fatty acid, Pentadecanoic acid, is a common biological molecule that can be completely mineralized to carbon dioxide and water by many microorganisms through the beta-oxidation pathway.

Anaerobic biodegradation is also possible, proceeding via reductive dechlorination where the chlorine atom is removed and replaced by a hydrogen atom to form the parent alkane, Pentadecane. eurochlor.org The Pentadecane can then be degraded further by other anaerobic pathways. The efficiency of biodegradation is highly dependent on the presence of suitable microbial communities and favorable environmental conditions such as the availability of nutrients and electron acceptors.

Table 2: Potential Degradation Products of Pentadecane, 1-chloro-

| Degradation Pathway | Initial Product | Subsequent Products |

| Hydrolysis | 1-Pentadecanol | - |

| Phototransformation | Oxidized alkyl fragments, Radicals | - |

| Aerobic Biodegradation | 1-Pentadecanol | Pentadecanal, Pentadecanoic acid, CO₂, H₂O |

| Anaerobic Biodegradation | Pentadecane | Further degradation products |

Aerobic and Anaerobic Degradation in Water, Sediment, and Soil

The microbial degradation of chlorinated hydrocarbons is a critical process in their natural attenuation. eurochlor.org The presence or absence of oxygen is a key determinant of the metabolic pathways involved.

Aerobic Degradation:

Under aerobic conditions, microorganisms can utilize chlorinated aliphatic compounds as a source of carbon and energy. eurochlor.org The initial step in the aerobic degradation of chlorinated alkanes often involves an oxidative attack catalyzed by monooxygenase or dioxygenase enzymes. For Pentadecane, 1-chloro-, this would likely involve the hydroxylation of the carbon atom bearing the chlorine, or a terminal carbon. This initial oxidation can lead to the formation of an unstable intermediate that spontaneously eliminates the chlorine atom as a chloride ion. The resulting de-chlorinated aliphatic chain can then be further metabolized through pathways similar to those for fatty acids, such as β-oxidation, ultimately leading to mineralization to carbon dioxide and water.

However, the presence of the chlorine atom can make the molecule more resistant to aerobic degradation compared to its non-chlorinated counterpart, n-pentadecane. Some microorganisms may also cometabolize chlorinated compounds, where the degradation is facilitated by enzymes produced for the metabolism of another primary substrate. eurochlor.orgclu-in.org

Anaerobic Degradation:

In anoxic environments such as sediments and saturated soils, anaerobic degradation becomes the primary route for the transformation of chlorinated compounds. clu-in.org For highly chlorinated compounds, reductive dechlorination is the most common anaerobic process, where the chlorinated compound serves as an electron acceptor. clu-in.orgusgs.gov In this process, a chlorine atom is sequentially replaced by a hydrogen atom. clu-in.org While this is more common for compounds with multiple chlorine atoms, it could potentially occur for Pentadecane, 1-chloro-.

Alternatively, under certain anaerobic conditions, some chlorinated aliphatic compounds can be utilized as an electron donor and carbon source. eurochlor.org The long alkyl chain of Pentadecane, 1-chloro- could theoretically serve as a substrate for anaerobic bacteria. The rates of anaerobic degradation are generally slower than aerobic processes and can be influenced by the availability of suitable electron acceptors like nitrate, sulfate, or carbon dioxide. clu-in.org The process can also be affected by temperature, with degradation continuing even at low temperatures in some environments. usgs.govnih.gov

Table 1: Potential Degradation Pathways for Pentadecane, 1-chloro-

| Condition | Primary Mechanism | Initial Step | Potential End Products |

| Aerobic | Oxidative Dehalogenation | Hydroxylation of the chlorinated carbon or a terminal carbon | Carbon dioxide, Water, Chloride ions |

| Anaerobic | Reductive Dechlorination | Replacement of the chlorine atom with a hydrogen atom | Pentadecane, further degradation products |

| Anaerobic | Oxidation (as carbon source) | Initial oxidation of the alkyl chain | Methane, Carbon dioxide, Chloride ions |

Identification of Microbial Metabolites

The identification of microbial metabolites is crucial for understanding the degradation pathways and assessing the potential for the formation of more toxic or persistent intermediates.

Under aerobic conditions , the initial hydroxylation of Pentadecane, 1-chloro- would lead to the formation of 1-pentadecanol and the release of a chloride ion. This alcohol could then be oxidized to pentadecanoic acid , which would subsequently be broken down through the β-oxidation pathway, yielding shorter-chain fatty acids and ultimately acetyl-CoA, which enters the central metabolic cycles.

In an anaerobic environment , if reductive dechlorination is the operative mechanism, the primary metabolite would be the parent alkane, n-pentadecane . nih.gov The fate of this n-pentadecane would then depend on the microbial community present. Some cyanobacteria are known to produce n-pentadecane, and a variety of microorganisms are capable of degrading it. nih.govnih.gov If Pentadecane, 1-chloro- is used as a carbon source under anaerobic conditions, the metabolic intermediates would be similar to those of aerobic degradation, although the specific enzymes and electron acceptors would differ.

Research on Persistence and Bioaccumulation Potential in Non-Human Biota

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk. These properties are influenced by the compound's chemical structure, its partitioning behavior in the environment, and its susceptibility to metabolic breakdown by organisms.

Persistence:

The persistence of Pentadecane, 1-chloro- in the environment will be determined by the rate of its degradation. The long alkyl chain suggests it may have a tendency to sorb to organic matter in soil and sediment, which could reduce its bioavailability for microbial degradation and increase its persistence. The presence of the C-Cl bond generally increases the resistance of a molecule to degradation compared to its non-halogenated analog.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Long-chain alkanes are generally lipophilic, and the addition of a chlorine atom is likely to increase the lipophilicity of Pentadecane, 1-chloro-.

A high Kow value suggests a tendency for the compound to partition into the fatty tissues of organisms. However, bioaccumulation is not solely dependent on lipophilicity. The ability of an organism to metabolize and eliminate the compound is also a critical factor. nih.gov If an organism possesses the enzymatic machinery to de-chlorinate and metabolize Pentadecane, 1-chloro-, its bioaccumulation potential will be significantly reduced.

Research on other chlorinated hydrocarbons has shown that biomagnification, the increase in concentration of a substance at successively higher levels in a food chain, can occur. researchgate.net For a compound like Pentadecane, 1-chloro-, with a long aliphatic chain, its behavior might be analogous to other persistent organic pollutants that accumulate in the lipid reserves of organisms and are transferred through the food web.

Table 2: Factors Influencing Persistence and Bioaccumulation of Pentadecane, 1-chloro-

| Factor | Influence on Persistence | Influence on Bioaccumulation |

| Long Alkyl Chain | Increased sorption to organic matter, potentially increasing persistence. | High lipophilicity, increasing the potential for partitioning into fatty tissues. |

| Chlorine Atom | Increased resistance to degradation compared to n-pentadecane. | May increase lipophilicity. |

| Microbial Degradation | Primary mechanism for removal from the environment. | Metabolic transformation and elimination reduce bioaccumulation. |

| Metabolic Capacity of Biota | Organisms capable of dehalogenation and oxidation will reduce persistence. | Efficient metabolism leads to lower bioaccumulation factors. |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic-Mass Spectrometric Methodologies

The combination of a separation technique like chromatography with the detection power of mass spectrometry is a cornerstone for the analysis of organic compounds. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification features of mass spectrometry to analyze different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-chloropentadecane. In GC-MS, the sample is vaporized and separated into its components within a capillary column. longdom.org These separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. wikipedia.org

For 1-chloropentadecane, separation is typically achieved on a nonpolar capillary column (e.g., 5% phenyl polysiloxane), where elution occurs based on boiling point and interaction with the stationary phase. wikipedia.org Following separation, the molecule enters the mass spectrometer. Electron Ionization (EI) is a common technique used in GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and break apart into characteristic fragments. longdom.org The resulting mass spectrum serves as a molecular fingerprint. The analysis of complex mixtures containing long-chain chloroalkanes often requires this combination of separation and mass spectrometry for accurate identification. researchgate.net

The mass spectrum of 1-chloropentadecane would be expected to show a molecular ion peak (M+), although it may be weak, and a series of fragment ions resulting from the cleavage of the carbon chain and the loss of the chlorine atom or hydrogen chloride (HCl). Characteristic fragments for long-chain n-alkanes and their halogenated analogs are observed, with common ions corresponding to [CnH2n+1]+ fragments.

| Ion (Fragment) | Description | Expected m/z |

| [C15H31Cl]+• | Molecular Ion | 246/248 (isotope peak) |

| [C15H31]+ | Loss of Chlorine | 211 |

| [CnH2n+1]+ | Alkyl fragments (e.g., C4H9+, C5H11+) | 57, 71, 85, etc. |

| [CH2Cl]+ | Chloromethyl cation | 49/51 (isotope peak) |

Table 1. Predicted key mass fragments for "Pentadecane, 1-chloro-" in GC-MS with Electron Ionization. The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+ and M+2 peaks for chlorine-containing fragments.

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of less volatile or more polar molecules. shimadzu.com For 1-chloropentadecane itself, GC-MS is generally the preferred method. However, if it were part of a mixture containing highly polar compounds or if it were derivatized to introduce a polar functional group, LC-MS would become essential. nih.gov LC-MS is particularly useful for the analysis of medium- and long-chain chlorinated paraffins (C14 and greater) that may have limited thermal stability or volatility for GC analysis. nih.gov

In a typical reversed-phase LC setup, a polar mobile phase and a non-polar stationary phase are used. shimadzu.com More polar compounds elute earlier, while non-polar compounds like 1-chloropentadecane would be strongly retained. The separated compounds are then introduced into the mass spectrometer, commonly using atmospheric pressure ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These "soft" ionization methods are less likely to cause extensive fragmentation compared to EI, often preserving the molecular ion. researchgate.net This provides crucial molecular weight information, which is complementary to the structural details obtained from fragmentation patterns in GC-MS. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Research

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). nih.govresearchgate.net

One-dimensional (1D) NMR spectra provide fundamental structural information. For 1-chloropentadecane, the ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to the different chemical environments along the alkyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by the chemical shift, integration (signal area), and multiplicity (splitting pattern) of each proton signal. The protons on the carbon adjacent to the chlorine atom (the α-carbon) are the most deshielded and thus appear furthest downfield. The chemical shift of protons on a carbon adjacent to a halogen depends on the halogen's electronegativity. researchgate.net The remaining methylene (B1212753) protons in the long alkyl chain would overlap in a complex multiplet, while the terminal methyl protons would appear as a distinct triplet furthest upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the chlorine (C1) is significantly shifted downfield due to the electronegativity of the chlorine atom. The other carbon signals appear in the typical alkane region of the spectrum. While 1D ¹H NMR spectra of long-chain alkanes can suffer from significant signal overlap, ¹³C NMR often provides better signal dispersion. nih.gov

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

| Cl-CH₂ -R (C1) | ~3.5 | Triplet (t) | ~45 |

| Cl-CH₂-CH₂ -R (C2) | ~1.8 | Multiplet (m) | ~33 |

| -(CH₂ )₁₁- (C3-C13) | ~1.2-1.4 | Broad Multiplet | ~23-32 |

| R-CH₂ -CH₃ (C14) | ~1.3 | Multiplet (m) | ~23 |

| R-CH₂-CH₃ (C15) | ~0.9 | Triplet (t) | ~14 |

Table 2. Predicted ¹H and ¹³C NMR spectral data for "Pentadecane, 1-chloro-". Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the connectivity of atoms within a molecule, especially for complex structures where 1D spectra are crowded. weebly.comomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org In the COSY spectrum of 1-chloropentadecane, cross-peaks would appear between the protons on C1 and C2, C2 and C3, and so on down the chain, confirming the linear connectivity of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). pressbooks.pubsdsu.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for resolving ambiguities in the crowded alkyl region of both spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. pressbooks.pub For 1-chloropentadecane, an HMBC experiment could show a correlation from the protons on C1 to the carbon at C2 and C3, further confirming the structural assignment.

Vibrational Spectroscopy for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties. nih.gov The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations (stretching, bending, etc.).

For 1-chloropentadecane, the IR spectrum is dominated by vibrations associated with the long alkyl chain. Key absorption bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.

CH₂ Bending (Scissoring): A distinct peak around 1465 cm⁻¹ corresponds to the scissoring vibration of the methylene groups.

CH₂ Rocking: A broad or multiple-peak feature around 720-730 cm⁻¹ can be observed for long alkyl chains, indicative of the rocking motion of the -(CH₂)n- group where n ≥ 4.

C-Cl Stretching: The carbon-chlorine stretching vibration for a primary chloroalkane typically appears in the 650-750 cm⁻¹ region. This peak can sometimes be obscured by the strong CH₂ rocking vibration.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 1-chloropentadecane which shows prominent peaks in the C-H stretching region (~2900 cm⁻¹) and the CH₂ bending region (~1470 cm⁻¹). nist.gov Studies on long-chain alkyl halides have used vibrational spectroscopy to investigate how these molecules incorporate into monolayers and to confirm the conformational ordering (e.g., all-trans) of the alkyl chains. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric/Symmetric C-H Stretch | CH₃, CH₂ | 2850 - 3000 |

| CH₂ Bending (Scissoring) | CH₂ | ~1465 |

| CH₂ Rocking | -(CH₂)n- | ~720 - 730 |

| C-Cl Stretch | R-CH₂Cl | 650 - 750 |

Table 3. Characteristic infrared absorption frequencies for "Pentadecane, 1-chloro-".

Development and Application of Analytical Reference Standards for Research

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying a substance. In the context of Pentadecane (B166386), 1-chloro-, a reference standard is essential for the accurate quantification of this analyte in various samples using chromatographic techniques like gas chromatography (GC) sigmaaldrich.com.

While specific certified reference materials for Pentadecane, 1-chloro- may be synthesized for particular research needs, its parent compound, n-pentadecane, is widely available as an analytical standard sigmaaldrich.combritiscientific.com. Such standards are used to calibrate instruments and validate analytical methods. For instance, n-pentadecane has been used as a reference standard for quantifying analytes in gasoline samples and roasted pork using GC-MS sigmaaldrich.com.

Similarly, other long-chain chloroalkanes, like 1-chlorooctadecane (B165108), are used as internal standards in analytical procedures sigmaaldrich.com. An internal standard is a compound with similar chemical properties to the analyte, which is added to a sample in a known concentration to facilitate accurate quantification by correcting for any loss of analyte during sample preparation and analysis. The synthesis of chlorinated paraffin (B1166041) standards typically involves the radical chlorination of pure n-alkanes mostwiedzy.pl. The development and use of a well-characterized standard for Pentadecane, 1-chloro- is a prerequisite for any quantitative research, ensuring the reliability and comparability of analytical results.

Advanced Sample Preparation Techniques for Research Samples

Effective sample preparation is a critical step that precedes the analysis of Pentadecane, 1-chloro-, aimed at isolating the target analyte from the sample matrix, removing interferences, and concentrating it to a level suitable for detection phenomenex.comscispace.com. The choice of technique depends on the complexity of the sample matrix (e.g., environmental, biological) and the concentration of the analyte.

The analysis of chlorinated hydrocarbons often involves several key stages: extraction, clean-up, and fractionation helcom.fi.

Extraction: This is the initial step to separate the analyte from the bulk sample. For solid samples like sediment, solvent extraction is common, often using a polar solvent like acetone (B3395972) to remove water, followed by a less polar solvent such as hexane (B92381) to extract the chlorinated hydrocarbons helcom.fi. For liquid samples, Liquid-Liquid Extraction (LLE) , which separates compounds based on their differential solubility in two immiscible liquids, is a traditional method phenomenex.com.

Solid-Phase Extraction (SPE): A more modern and widely used technique, SPE involves passing a liquid sample through a solid sorbent that selectively retains the analyte phenomenex.commdpi.com. The analyte is later eluted with a small volume of a strong solvent. This method is efficient, reduces solvent consumption, and can be automated .

Microextraction Techniques: To further minimize solvent use and sample size, various microextraction techniques have been developed. Solid-Phase Microextraction (SPME) uses a coated fiber to extract analytes directly from a sample phenomenex.comscispace.com. Another technique is Stir Bar Sorptive Extraction (SBSE) , where a magnetic stir bar coated with an extracting phase is used to sorb the analyte from the sample scispace.com.

After extraction, a clean-up step is often necessary to remove co-extracted interfering compounds. This can involve techniques like column chromatography or the removal of elemental sulfur, which can interfere with chromatographic analysis, using materials like activated copper helcom.fi. These advanced preparation techniques are essential for obtaining clean, concentrated samples, thereby enhancing the sensitivity and accuracy of the subsequent analysis of Pentadecane, 1-chloro-.

Computational and Theoretical Chemistry Studies of Pentadecane, 1 Chloro

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to predicting the physicochemical properties and behavior of molecules. These in silico methods allow for the examination of molecular characteristics that are often difficult or impossible to measure experimentally.

The long, flexible fifteen-carbon chain of Pentadecane (B166386), 1-chloro- allows it to adopt a vast number of different spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis seeks to identify the most stable of these arrangements and the energy differences between them.

The most stable conformations for a simple long-chain alkane are those that minimize steric and torsional strain. maricopa.edu The lowest energy conformation is typically the fully extended or "zigzag" chain, where all dihedral angles are in the anti configuration (180°), minimizing repulsion between adjacent alkyl groups. lumenlearning.com

Quantum mechanical calculations can be used to determine the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima (stable conformers) and the energy barriers for rotation between them. studylib.netpressbooks.pub

Table 1: Illustrative Relative Energies of Butane Conformers (as a model for C-C bond rotation in Pentadecane, 1-chloro-)

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | ~3.8 | Less Stable |

| Eclipsed (H, CH3) | 120° | ~14 | Unstable (Transition State) |

| Fully Eclipsed (CH3, CH3) | 0° | ~19 | Least Stable (Transition State) |

This table illustrates the fundamental energy differences between conformers, a principle that applies to each C-C bond in the pentadecane chain. The exact energy values for Pentadecane, 1-chloro- would require specific calculations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of Pentadecane, 1-chloro-. fortunejournals.comarxiv.org These studies provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity.

A primary feature of the electronic structure of an alkyl halide is the polar nature of the carbon-halogen bond. utexas.edulibretexts.org Due to the higher electronegativity of chlorine compared to carbon, the C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge (δ-) and the C1 carbon atom bearing a partial positive charge (δ+). minia.edu.eg This electrophilic carbon center is the primary site for nucleophilic attack, a key aspect of the molecule's reactivity. libretexts.org

Calculations can quantify this charge distribution by determining atomic partial charges. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide deeper insights. For an alkyl halide, the LUMO is typically centered on the antibonding σ* orbital of the C-Cl bond. Nucleophilic attack involves the donation of electrons into this LUMO, leading to the cleavage of the C-Cl bond. nih.gov

Structure-Reactivity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. wikipedia.orgdrugdesign.org For a homologous series of 1-chloroalkanes, SAR investigations would primarily focus on how the length of the alkyl chain influences its properties.

The reactivity of 1-chloroalkanes in reactions like nucleophilic substitution is influenced by the steric hindrance around the reactive C1 carbon. For Pentadecane, 1-chloro-, a primary alkyl halide, the reaction center is relatively unhindered, favoring mechanisms like the SN2 reaction. libretexts.orgyoutube.com

In a biological context, the most significant property governed by the long alkyl chain is lipophilicity (hydrophobicity). The fifteen-carbon chain makes Pentadecane, 1-chloro- a highly nonpolar and lipophilic molecule. SAR studies on homologous series often show that increasing the chain length increases lipophilicity, which in turn affects how the molecule interacts with biological systems. edx.org For instance, increased lipophilicity can enhance the molecule's ability to cross cell membranes or bind to hydrophobic pockets in proteins. However, there is often an optimal chain length for a specific biological activity; if the chain becomes too long, it may no longer fit into a specific binding site, leading to a decrease in activity. edx.org

Table 2: General SAR Trends for 1-Chloroalkanes

| Molecular Property | Influence of Increasing Alkyl Chain Length | Consequence for Pentadecane, 1-chloro- |

| Lipophilicity | Increases | High lipophilicity; likely to partition into nonpolar environments like cell membranes. |

| Water Solubility | Decreases | Very low water solubility. |

| Boiling Point | Increases | High boiling point due to increased van der Waals forces. allen.in |

| SN2 Reactivity | Minor decrease (if any) | Expected to be reactive towards strong nucleophiles. |

| Binding to Hydrophobic Pockets | Increases up to an optimal length | Potentially strong binding to large hydrophobic sites. edx.org |

Computational Studies of Ligand-Receptor Interactions

While specific receptor targets for Pentadecane, 1-chloro- are not established, computational methods can be used to model its potential interactions with various biological macromolecules. These studies are crucial for predicting how a molecule might behave in a biological environment. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net For a highly hydrophobic ligand like Pentadecane, 1-chloro-, potential targets would include proteins with deep, nonpolar binding pockets, such as certain enzymes or receptors that bind lipids or other long-chain molecules.

Docking algorithms explore possible binding modes of the flexible pentadecane chain within the rigid or semi-flexible active site of a protein. oup.com The primary driving forces for the binding of such a nonpolar molecule are hydrophobic interactions and van der Waals forces. researchgate.net The long alkyl chain would seek to maximize contact with hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) within the binding pocket, displacing water molecules in the process (the hydrophobic effect). The terminal chlorine atom could participate in weaker polar interactions or halogen bonds, though these would be less dominant than the hydrophobic interactions of the long chain. nih.gov

Following docking, the strength of the interaction, or binding affinity, is estimated using a scoring function. beilstein-journals.org More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations, can provide more accurate predictions of the binding free energy (ΔG). nih.govplos.org

These calculations break down the binding energy into its constituent parts, allowing for a detailed analysis of the forces driving the interaction. For Pentadecane, 1-chloro- in a model hydrophobic pocket, the analysis would likely show:

Favorable Contributions: A large, favorable contribution from nonpolar interactions (van der Waals forces) and the desolvation of the hydrophobic ligand and binding site. researchgate.net

Unfavorable Contributions: An entropic penalty associated with restricting the conformational freedom of the flexible pentadecane chain upon binding.

Computational studies can also analyze the specificity of binding. For instance, simulations could compare the binding affinity of 1-chloropentadecane to that of other alkyl halides (e.g., 1-bromopentadecane) or alkanes of different lengths (e.g., tetradecane, hexadecane) to understand how the halogen and chain length contribute to the binding affinity for a particular receptor. nih.gov

Prediction of Reaction Pathways and Transition States

Computational and theoretical chemistry provide powerful tools for elucidating the potential reaction pathways and characterizing the fleeting transition states of molecules like Pentadecane, 1-chloro-. Through the application of quantum mechanical calculations, researchers can model the energetics and geometries of reactants, products, and the high-energy intermediates that connect them. This section delves into the predicted reaction pathways for Pentadecane, 1-chloro-, focusing on the competition between nucleophilic substitution (SN2) and elimination (E2) reactions, and describes the nature of the associated transition states.

Primary alkyl halides such as Pentadecane, 1-chloro- are known to undergo both SN2 and E2 reactions. The specific pathway that is favored depends on a variety of factors, including the nature of the nucleophile/base, the solvent, and the temperature. Computational models can help to predict which pathway is more likely under a given set of conditions by calculating the activation energy for each potential reaction.

Nucleophilic Substitution (SN2) Pathway

The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously. For Pentadecane, 1-chloro-, the long alkyl chain is not expected to significantly hinder the backside attack of a nucleophile on the primary carbon, making the SN2 pathway viable, especially with good nucleophiles that are weak bases.

Computational studies on similar long-chain alkyl halides suggest a transition state with a trigonal bipyramidal geometry around the alpha-carbon. The incoming nucleophile and the departing chloride ion occupy the axial positions, while the hydrogen atoms and the remainder of the pentadecyl chain are in the equatorial positions.

Elimination (E2) Pathway

The E2 reaction is also a concerted, one-step process where a base removes a proton from the beta-carbon, leading to the formation of a double bond and the simultaneous departure of the chloride ion. In the case of Pentadecane, 1-chloro-, this would result in the formation of 1-pentadecene. This pathway is favored by strong, bulky bases.

The transition state for the E2 reaction involves a specific geometric arrangement where the beta-hydrogen, the two carbon atoms, and the chlorine atom are all in the same plane (coplanar). This allows for the smooth rehybridization of the carbon atoms from sp³ to sp². Computational models can precisely calculate the bond lengths and angles of this transient species.

The following tables present hypothetical yet representative data based on computational studies of similar long-chain 1-chloroalkanes, illustrating the kind of information that can be obtained from theoretical calculations.

Table 1: Predicted Activation Energies for Competing Pathways of Pentadecane, 1-chloro-

| Reaction Pathway | Nucleophile/Base | Solvent (Continuum Model) | Calculated Activation Energy (kcal/mol) |

| SN2 | CN⁻ | DMSO | 22.5 |

| E2 | t-BuO⁻ | DMSO | 25.1 |

| SN2 | OH⁻ | Water | 26.8 |

| E2 | OH⁻ | Water | 28.3 |

Table 2: Key Geometric Parameters of a Hypothetical SN2 Transition State for Pentadecane, 1-chloro- with a Generic Nucleophile (Nu)

| Parameter | Description | Calculated Value |

| Cα-Nu Distance | Distance between the alpha-carbon and the incoming nucleophile | 2.15 Å |

| Cα-Cl Distance | Distance between the alpha-carbon and the departing chlorine atom | 2.25 Å |

| Nu-Cα-Cl Angle | Angle formed by the nucleophile, alpha-carbon, and chlorine | 178.5° |

| H-Cα-H Angle | Angle between the hydrogen atoms on the alpha-carbon | 118.0° |

Note: The data in this table is representative of a typical SN2 transition state and is for illustrative purposes.

Table 3: Key Geometric Parameters of a Hypothetical E2 Transition State for Pentadecane, 1-chloro- with a Generic Base (B)

| Parameter | Description | Calculated Value |

| B-Hβ Distance | Distance between the base and the beta-hydrogen | 1.45 Å |

| Cβ-Hβ Distance | Distance between the beta-carbon and the beta-hydrogen | 1.20 Å |

| Cα-Cβ Distance | Distance between the alpha and beta carbons | 1.40 Å |

| Cα-Cl Distance | Distance between the alpha-carbon and the departing chlorine atom | 2.10 Å |